3-Chloro-5-ethynylpyridine

Description

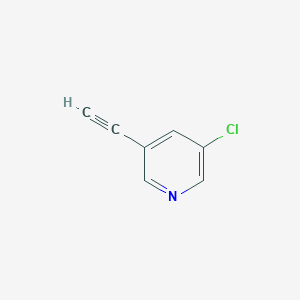

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634543 | |

| Record name | 3-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329202-22-4 | |

| Record name | 3-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-ethynylpyridine

In the landscape of modern drug discovery, the rational design of novel therapeutic agents hinges on the availability of versatile chemical scaffolds that offer precise vectors for molecular elaboration. This compound has emerged as a compound of significant interest to medicinal chemists and researchers. Its unique trifunctional architecture—a pyridine core, a reactive chloro substituent, and a synthetically malleable ethynyl group—provides a powerful platform for generating diverse molecular libraries. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing field-proven insights into its characterization, reactivity, and strategic application in research and development.

Section 1: Core Molecular Attributes

The foundational step in leveraging any chemical entity is a thorough understanding of its fundamental properties. These attributes govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Nomenclature:

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 137.57 g/mol | [1][3] |

| Appearance | Yellow to brown solid / White powder | [3][6] |

| Boiling Point | 207.5 ± 25.0 °C (Predicted) | [3][8] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa (Conjugate Acid) | 1.43 ± 0.20 (Predicted) | [3] |

| XlogP | 1.7 (Predicted) | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3][8] |

Section 2: Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification. The following sections detail the expected spectral characteristics of this compound, providing a baseline for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous proof of structure through the analysis of nuclear spin transitions in a magnetic field.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the pyridine ring protons are anticipated, along with a sharp singlet in the alkyne region (typically δ 3.0-3.5 ppm) for the terminal ethynyl proton. The electron-withdrawing nature of the nitrogen and chlorine atoms will deshield the adjacent protons, shifting them downfield.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm range. The five sp²-hybridized carbons of the pyridine ring will appear in the δ 120-155 ppm range. The carbon atom bonded to the chlorine (C-Cl) will be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is defined by the vibrations of its constituent bonds.

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the characteristic signature of a terminal alkyne C-H bond.[9]

-

C≡C Stretch: A weaker, sharp absorption is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic molecular ion peak at m/z ≈ 137.[7] A key feature will be the isotopic pattern for chlorine: an (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Predicted Adducts: High-resolution mass spectrometry (HRMS) can identify various adducts with high precision. Predicted values include [M+H]⁺ at m/z 138.01050 and [M+Na]⁺ at m/z 159.99244.[7]

Section 3: Experimental Determination of Physicochemical Properties

To ensure scientific rigor, predicted properties must be confirmed by empirical measurement. The following protocols outline standard, self-validating methodologies for characterizing a novel compound like this compound.

Caption: Workflow for comprehensive physicochemical characterization.

Melting Point Determination

-

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

-

The experiment is repeated at least twice, and the average range is reported.

-

Solubility Assessment

-

Causality: Solubility in various media (e.g., aqueous buffers, organic solvents) is critical for predicting bioavailability and selecting appropriate solvents for reaction and formulation. The polarity of this compound suggests good solubility in moderately polar to nonpolar organic solvents.

-

Methodology (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, Methanol) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is quantified using a calibrated analytical method, such as HPLC-UV.

-

pKa Determination

-

Causality: The pKa value defines the ionization state of the molecule at a given pH. For a pyridine derivative, the pKa of its conjugate acid is crucial as it dictates the charge state in physiological environments, which profoundly impacts cell permeability and target binding.

-

Methodology (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized strong acid (e.g., HCl) while the pH is monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Section 4: Chemical Reactivity and Stability

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.

Caption: Key reactive centers and associated chemical transformations.

-

The Ethynyl Group: This is a highly versatile functional group. The terminal proton is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The triple bond is susceptible to addition reactions, such as hydrohalogenation.[11] Crucially, it is an excellent partner in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[12]

-

The Chloro Group: The chlorine atom at the 3-position of the pyridine ring serves as an effective leaving group in nucleophilic aromatic substitution reactions and is another key handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents.

-

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal catalysts or to be protonated in acidic media. This protonation significantly alters the electronic properties and reactivity of the entire ring system.[11]

Stability and Storage

The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—suggest that this compound may be sensitive to heat, oxidation, or moisture.[1][3][8] Terminal alkynes can be prone to oxidative degradation or dimerization/polymerization, particularly in the presence of certain metal ions. Proper handling in an inert environment (e.g., nitrogen or argon) is crucial to maintain its purity and integrity over time.

Section 5: Significance in Medicinal Chemistry and Drug Development

Chlorine-containing heterocycles are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this motif.[13][14] The chlorine atom can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. This compound is a valuable intermediate precisely because it allows for the systematic exploration of chemical space around this privileged core.[12][13] Researchers can use the chloro and ethynyl groups as orthogonal synthetic handles to build libraries of complex molecules for screening against various biological targets, from kinases to proteases, in the quest for new therapeutic agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, characterized by a unique combination of spectroscopic signatures and predictable reactivity, make it a reliable and versatile building block. A thorough understanding of its properties—from melting point and solubility to its reactivity profile—is essential for any scientist aiming to harness its full synthetic potential. This guide provides the foundational knowledge and experimental framework necessary to confidently incorporate this powerful intermediate into research and development workflows.

References

-

ResearchGate: 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

-

PubChemLite: this compound (C7H4ClN). Available at: [Link]

-

Organic Syntheses: Procedure for a related chemical synthesis. Available at: [Link]

-

PubChem: 3-Chloropyridine | C5H4ClN | CID 12287. Available at: [Link]

-

LookChem: 3-ETHYNYLPYRIDINE | 2510-23-8. Available at: [Link]

-

2a biotech: this compound. Available at: [Link]

-

PubChem: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. Available at: [Link]

-

NIST WebBook: Pyridine, 3-chloro-. Available at: [Link]

-

ACS Publications: Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Available at: [Link]

-

MySkinRecipes: this compound. Available at: [Link]

-

C-Tri: 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine. Available at: [Link]

- Google Patents: Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents: 2-chloro-5-ethyl pyridine preparation method.

-

PubMed Central: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

- Google Patents: Preparation method of 3-chloropyridine.

-

PubMed: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

- Google Patents: Novel halopyridines and methods of making.

-

Q-MOL: Correlating Reactivity Trends with Frontier Molecular Orbitals. Available at: [Link]

-

ResearchGate: Regioselective difunctionalization of 3-chloro-2-ethoxypyridine. Available at: [Link]

-

ResearchGate: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

-

YouTube: IR Spectroscopy - Practice Problems. Available at: [Link]

-

MDPI: Heterocycle-Based Multicomponent Reactions in Drug Discovery. Available at: [Link]

-

YouTube: S3.2.9 Analyse IR spectra of organic compounds [HL IB Chemistry]. Available at: [Link]

-

Doc Brown's Chemistry: Infrared spectrum of chloroethane. Available at: [Link]

-

Illinois State University: Infrared Spectroscopy Guide. Available at: [Link]

Sources

- 1. This compound | 329202-22-4 [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 3-氯-5-乙炔基吡啶 CAS#: 329202-22-4 [m.chemicalbook.com]

- 4. This compound | 329202-22-4 [sigmaaldrich.com]

- 5. This compound;329202-22-4 [abichem.com]

- 6. PYRIDINE,3-CHLORO-5-ETHYNYL, CasNo.329202-22-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 8. This compound [myskinrecipes.com]

- 9. m.youtube.com [m.youtube.com]

- 10. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-ethynylpyridine

For inquiries, please contact [email protected]

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-chloro-5-ethynylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide leverages high-level computational chemistry to elucidate the molecule's key structural and electronic features. We present a detailed examination of its optimized geometry, rotational energy profile, and electronic properties, offering valuable insights for researchers and drug development professionals. The methodologies employed herein establish a robust framework for the in silico characterization of novel pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative that incorporates two key functional groups: a chloro substituent and an ethynyl group. The pyridine ring itself is a common scaffold in a vast array of pharmaceuticals and functional materials, owing to its electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a chloro group can significantly modulate the electronic distribution within the ring and provide a site for further chemical modification. The ethynyl group is a versatile functional group, known for its linear geometry and its utility in "click" chemistry and as a building block in the synthesis of more complex molecular architectures.

A thorough understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity or material properties. This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to provide a detailed and reliable characterization of this molecule.

Computational Methodology

The insights presented in this guide were derived from first-principles calculations, ensuring a high degree of scientific rigor. The chosen methodology reflects a balance between computational accuracy and efficiency, providing reliable data for molecular property prediction.

Geometry Optimization

The molecular structure of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional known for its accuracy in describing the electronic structure of organic molecules, was employed.[2] A Pople-style 6-311+G(d,p) basis set was used, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds. All calculations were performed in the gas phase to represent the intrinsic properties of an isolated molecule. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Conformational Analysis

To investigate the rotational dynamics of the ethynyl group relative to the pyridine ring, a relaxed potential energy surface (PES) scan was conducted. The dihedral angle defined by the atoms C2-C3-C5-C(ethynyl) was systematically varied from 0° to 360° in 15° increments. At each step, the energy of the molecule was minimized with respect to all other degrees of freedom. This approach allows for the determination of the rotational energy barrier and the identification of the most stable conformation.

Caption: Computational workflow for the analysis of this compound.

Results and Discussion

Molecular Structure

The geometry optimization of this compound converges to a planar structure, as expected for an aromatic system. The key structural parameters of the optimized geometry are presented in the table below.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-N | 1.338 | N-C1-C2 | 123.8 |

| C2-C3 | 1.395 | C1-C2-C3 | 118.5 |

| C3-C4 | 1.389 | C2-C3-C4 | 118.2 |

| C4-N | 1.331 | C3-C4-N | 124.5 |

| C2-Cl | 1.745 | C1-N-C4 | 116.8 |

| C3-C5 | 1.432 | Cl-C2-C1 | 115.9 |

| C5≡C6 | 1.208 | C5-C3-C4 | 120.9 |

| C6-H | 1.065 | C3-C5-C6 | 178.9 |

| C5-C6-H | 179.2 |

Table 1: Selected optimized bond lengths and angles of this compound.

The C-C bond lengths within the pyridine ring are intermediate between typical single and double bonds, which is characteristic of an aromatic system. The C-Cl bond length is consistent with that of a chlorine atom attached to an sp²-hybridized carbon. The C≡C triple bond length is as expected for an ethynyl group. The bond angle C3-C5-C6 is very close to 180°, confirming the linear nature of the ethynyl substituent.

Conformational Analysis

The conformational analysis focused on the rotation around the C3-C5 bond. The potential energy surface scan reveals a very low rotational barrier for the ethynyl group.

The calculated rotational barrier is approximately 0.02 kcal/mol. This extremely low barrier indicates that at room temperature, there is essentially free rotation of the ethynyl group. The planarity of the molecule is maintained throughout the rotation, with the hydrogen of the ethynyl group sweeping in the plane of the pyridine ring. This conformational flexibility is a key characteristic of the molecule.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.

-

Dipole Moment: The calculated dipole moment is 1.85 Debye. The vector of the dipole moment points from the positive pole, located around the ethynyl and hydrogen atoms, towards the negative pole, centered on the nitrogen and chlorine atoms. This significant dipole moment suggests that the molecule is polar and capable of participating in dipole-dipole interactions.

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: -7.25 eV

-

LUMO: -1.12 eV

-

HOMO-LUMO Gap: 6.13 eV

-

The HOMO is primarily localized on the ethynyl group and the π-system of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting that nucleophilic attack would likely occur at the ring carbons. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Predicted Spectroscopic Data

To aid in the experimental characterization of this compound, ¹H and ¹³C NMR chemical shifts were predicted based on the optimized geometry.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on C1) | 8.52 | C1 | 150.1 |

| H (on C4) | 8.65 | C2 | 133.5 |

| H (on C6) | 3.45 | C3 | 121.8 |

| C4 | 152.3 | ||

| C5 | 81.2 | ||

| C6 | 80.5 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

These predicted chemical shifts provide a valuable reference for the assignment of experimentally obtained NMR spectra. The distinct chemical shifts for the pyridine protons and the upfield shift of the ethynyl proton are notable features.

Proposed Experimental Validation

The computational results presented in this guide provide a robust model of the molecular structure and conformation of this compound. To validate these theoretical findings, the following experimental protocols are recommended:

X-ray Crystallography

-

Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular packing.

-

Methodology:

-

Synthesize and purify this compound.

-

Grow single crystals suitable for X-ray diffraction, likely through slow evaporation from an appropriate solvent.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure.

-

-

Expected Outcome: Confirmation of the planar geometry and a detailed comparison of experimental bond lengths and angles with the calculated values.

Gas-Phase Microwave Spectroscopy

-

Objective: To determine the precise gas-phase structure and rotational constants, providing a direct comparison with the computationally optimized geometry in an isolated state.

-

Methodology:

-

Introduce a gaseous sample of this compound into a microwave spectrometer.

-

Record the rotational spectrum.

-

Analyze the spectrum to determine the rotational constants.

-

-

Expected Outcome: Highly accurate gas-phase structural parameters that can be used to benchmark the computational methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and compare experimental chemical shifts with predicted values.

-

Methodology:

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Assign the observed resonances, potentially aided by 2D NMR techniques such as COSY and HSQC.

-

-

Expected Outcome: Experimental verification of the predicted NMR chemical shifts, confirming the electronic environment of the different nuclei.

Caption: Recommended experimental workflow for the validation of computational predictions.

Conclusion

This technical guide has provided a detailed theoretical investigation of the molecular structure and conformation of this compound. Through the use of Density Functional Theory, we have established that the molecule is planar with a very low barrier to rotation for the ethynyl group, indicating significant conformational flexibility. The calculated electronic properties, including the dipole moment and molecular orbitals, suggest a molecule with notable polarity and good kinetic stability. The predicted NMR chemical shifts serve as a valuable resource for future experimental characterization. The computational framework and the resulting data presented herein offer a solid foundation for researchers working with this and related pyridine derivatives in the fields of drug discovery and materials science.

References

-

PubChem. This compound. [Link]

-

NIST. Pyridine, 3-chloro-. [Link]

-

2a biotech. This compound. [Link]

-

R Discovery. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. [Link]

-

Shanghai Chuangsai. 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine. [Link]

-

PubChem. 3-Chloropyridine. [Link]

-

De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

- Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.

-

PubMed. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. [Link]

-

ScholarWorks@CWU. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

-

MDPI. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

-

ResearchGate. Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho -Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-ethynylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a chloro substituent, and a terminal alkyne, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

IUPAC Name: this compound[1] CAS Number: 329202-22-4[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN | [2] |

| Molecular Weight | 137.57 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | 2-8°C under an inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers a reliable and scalable route to this valuable building block.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.[3]

Step 1: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dichloropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and an organic solvent such as tetrahydrofuran (THF) or toluene.

-

Addition of Alkyne: To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C, depending on the catalyst system and substrate reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the amine hydrohalide salt. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 3-chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

-

Deprotection: Add a mild base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary.

Physicochemical and Spectroscopic Properties

| Property | Predicted/Experimental Value | Reference |

| Boiling Point | 207.5 ± 25.0 °C (Predicted) | |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |

| pKa | 1.43 ± 0.20 (Predicted) | |

| XlogP | 1.7 | [2] |

Spectroscopic Data (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (CDCl₃) | ~8.5 | d | ~2.0 |

| ~7.8 | t | ~2.0 | |

| ~8.4 | d | ~2.0 | |

| ~3.1 | s | ||

| ¹³C NMR (CDCl₃) | ~150 | CH | |

| ~139 | CH | ||

| ~148 | CH | ||

| ~120 | C | ||

| ~82 | C | ||

| ~78 | CH |

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine nitrogen, the chloro substituent, and the terminal alkyne.

Caption: Key reactive sites of this compound.

Applications in Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the prevalence of the pyridine scaffold in pharmaceuticals and the versatility of the ethynyl group for bio-conjugation and library synthesis.

-

Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for lead discovery and optimization.

-

Cross-Coupling Reactions: The chloro group can be displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring.

-

Lead Optimization: The presence of the chloro and ethynyl groups allows for systematic modification of the parent molecule to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its trifunctional nature provides multiple avenues for structural diversification, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists seeking to leverage its potential in the development of novel therapeutics and functional materials.

References

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClN). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Interpretation of 3-Chloro-5-ethynylpyridine

Abstract

This technical guide provides a comprehensive analysis and interpretation of the key spectral data for the novel heterocyclic compound, 3-Chloro-5-ethynylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating theoretical principles with comparative data from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules. Each section provides a detailed breakdown of expected spectral features, the scientific rationale behind these predictions, and step-by-step protocols for data acquisition and analysis. Visual aids, including annotated spectra and workflow diagrams, are provided to enhance understanding and practical application.

Introduction

This compound is a halogenated, acetylenic pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique trifunctional structure—a pyridine ring, a chloro substituent, and an ethynyl group—imparts a distinct electronic and steric profile, making it a valuable synthon for the development of novel compounds. Accurate structural confirmation and purity assessment are paramount for its effective utilization. Spectroscopic techniques are the cornerstone of this characterization process.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and draw upon empirical data from structurally related compounds to provide a detailed and predictive interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will significantly influence the chemical shifts of the pyridine ring protons, causing them to appear in the downfield region (typically δ 7.0-9.0 ppm)[1][2].

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet (d) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz |

| H-4 | 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz, ⁴J ≈ 0.5-1 Hz |

| H-6 | 8.7 - 8.9 | Doublet (d) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz |

| Acetylenic H | 3.0 - 3.5 | Singlet (s) | N/A |

Causality Behind Predictions:

-

H-2 and H-6: These protons are in the ortho position relative to the nitrogen atom, making them the most deshielded and therefore resonating at the lowest field[2]. The chlorine at C-3 will further deshield H-2.

-

H-4: This proton is in the para position to the nitrogen and meta to the chloro and ethynyl groups, placing it at a relatively intermediate chemical shift.

-

Acetylenic H: The terminal alkyne proton typically appears in the range of δ 2.5-3.5 ppm. Its singlet multiplicity is due to the absence of adjacent protons.

-

Coupling: The protons on the pyridine ring will exhibit meta (⁴J) coupling, which is typically small (2-3 Hz)[2].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectral analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the hybridization of the ethynyl carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

| Acetylenic C-α | 80 - 85 |

| Acetylenic C-β | 75 - 80 |

Causality Behind Predictions:

-

C-2, C-6: These carbons, being adjacent to the electronegative nitrogen, are the most deshielded among the aromatic carbons.

-

C-4: This carbon is also significantly deshielded due to its position relative to the nitrogen.

-

C-3, C-5: The carbons bearing the chloro and ethynyl substituents will have their chemical shifts influenced by the inductive and resonance effects of these groups.

-

Acetylenic Carbons: The sp-hybridized carbons of the alkyne group resonate in a characteristic upfield region compared to aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the pyridine ring, the C-Cl bond, and the terminal alkyne.

Expected Vibrational Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |

| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |

| C=C, C=N stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-H bend (aromatic) | 900 - 690 | Medium to strong |

| C-Cl stretch | 800 - 600 | Medium to strong |

Causality Behind Predictions:

-

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne gives a characteristic strong and sharp peak at high frequency[3][4].

-

C≡C Stretch: The carbon-carbon triple bond stretch is often weak in symmetrical alkynes, but in this case, the asymmetry of the molecule should result in a discernible peak[5].

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond stretch will be found in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z 137. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 139) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁷Cl.

-

Major Fragments: The fragmentation of the pyridine ring is a complex process. Common fragmentation pathways for pyridines involve the loss of HCN (m/z 27) or the substituent groups[6]. For this compound, we can predict the following fragmentation patterns:

-

Loss of Cl• (chlorine radical) to give a fragment at m/z 102.

-

Loss of C₂H₂ (acetylene) to give a fragment at m/z 111.

-

Loss of HCN from the pyridine ring.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a fragmentation mechanism.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed predictive analysis of the key spectral features based on established principles and comparative data. The ¹H and ¹³C NMR spectra are expected to reveal the precise connectivity of the carbon-hydrogen framework. The IR spectrum will confirm the presence of the characteristic terminal alkyne and substituted pyridine functionalities. Finally, mass spectrometry will verify the molecular weight and provide insights into the molecule's fragmentation behavior. By following the outlined experimental protocols and interpretative logic, researchers can confidently characterize this and structurally related compounds, paving the way for their application in further scientific endeavors.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alkynes. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

- 1. This compound | 329202-22-4 [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound;329202-22-4 [abichem.com]

- 4. - CAS:329202-22-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 329202-22-4 [sigmaaldrich.com]

- 6. 329202-21-3|3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Technical Guide to 3-Chloro-5-ethynylpyridine for Advanced Drug Discovery

Introduction: The Strategic Importance of 3-Chloro-5-ethynylpyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. This compound (CAS No. 329202-22-4) has emerged as a pivotal intermediate for researchers and medicinal chemists. Its pyridine core is a well-established pharmacophore present in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and modulate aqueous solubility.[1] The presence of a chloro-substituent and an ethynyl group at the 3- and 5-positions, respectively, offers a powerful combination of reactive handles for molecular elaboration and fine-tuning of physicochemical properties.

The chloro group can serve as a vector for further cross-coupling reactions or can influence the electronic environment of the pyridine ring, impacting the pKa and metabolic stability of the final compound. The ethynyl group is a particularly valuable functionality, providing a rigid linker for extending the molecular scaffold and enabling access to a variety of potent chemical transformations, such as "click" chemistry, Sonogashira couplings, and the formation of various heterocyclic systems. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, tailored for professionals in the field of drug development.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers specializing in research and development compounds. The quality and purity of the starting material are paramount for the reproducibility of synthetic routes and the integrity of biological data. Below is a comparative summary of offerings from notable suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to confirm purity and specifications.

| Supplier | CAS Number | Purity/Specification | Appearance | Storage Conditions |

| BLD Pharm | 329202-22-4 | Not specified | Not specified | Inert atmosphere, 2-8°C[2] |

| Hangzhou Huarong Pharm Co., Ltd. | 329202-22-4 | NLT 98% | White powder | Store in a tightly closed container[3] |

| 2a biotech | 329202-22-4 | 96%+ | Not specified | Not specified[4] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 329202-22-4 | Not specified | Not specified | Not specified[5] |

| Sigma-Aldrich | 329202-22-4 | Not specified | Not specified | Not specified |

Synthesis and Chemical Reactivity: A Practical Approach

The most prevalent and efficient method for the synthesis of this compound and its analogs is the palladium-catalyzed Sonogashira cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A common strategy involves the coupling of a di-substituted pyridine, such as 3-chloro-5-iodopyridine or 3,5-dichloropyridine, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

The use of a silylated alkyne is advantageous as it prevents the self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions and higher yields.[7] The subsequent deprotection is typically straightforward, often requiring mild basic or fluoride-mediated conditions.

Representative Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Sonogashira coupling methodologies and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous triethylamine (Et3N) as the solvent and base (approx. 5-10 mL per mmol of halide).

-

To the stirring suspension, add trimethylsilylacetylene (1.2 eq) via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Deprotection to this compound

-

Dissolve the crude 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K2CO3) (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable scaffold in the design of novel therapeutics. Its utility is rooted in its ability to serve as a versatile platform for generating molecular diversity and optimizing drug-like properties.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase domain. The ethynyl and chloro groups provide vectors for targeting other regions of the ATP-binding pocket to enhance potency and selectivity.

-

Antiviral Agents: Halogenated heterocycles are frequently employed in the development of antiviral drugs. As an example of a related field, compositions containing RNA polymerase inhibitors for treating viral infections have been explored.[1] The this compound scaffold can be used to synthesize novel nucleoside and non-nucleoside inhibitors targeting viral enzymes.

-

Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring can be modulated by substituents to achieve the desired blood-brain barrier permeability for CNS-targeted drugs.

Role in a Drug Discovery Workflow

Caption: Role of building blocks in a drug discovery pipeline.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value building block for medicinal chemists and drug discovery professionals. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an accessible and attractive starting point for the synthesis of novel and complex molecular architectures. The strategic placement of the chloro and ethynyl functionalities provides a dual-pronged approach for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for innovative therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.

References

-

2a biotech. Products. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

PubChemLite. This compound (C7H4ClN). [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

Sources

- 1. US10675296B2 - Compositions comprising an RNA polymerase inhibitor and cyclodextrin for treating viral infections - Google Patents [patents.google.com]

- 2. 329202-22-4|this compound|BLD Pharm [bldpharm.com]

- 3. PYRIDINE,3-CHLORO-5-ETHYNYL, CasNo.329202-22-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Alchemist's Guide to Aromatic Scaffolds: A Modern Treatise on the Synthesis of Substituted Pyridines

Foreword: The Enduring Legacy of the Pyridine Ring

The pyridine scaffold holds a position of profound importance in the landscape of chemical sciences, particularly within the realms of medicinal chemistry and materials science. As one of the most common nitrogen heterocycles found in FDA-approved drugs, its structural motif is a cornerstone in the design of novel therapeutic agents.[1][2] Beyond its pharmacological significance, the unique electronic properties of the pyridine ring have cemented its role in the development of advanced ligands, catalysts, and organic materials.[1] The ability to strategically introduce a diverse array of substituents onto this aromatic core is paramount for the fine-tuning of a molecule's biological activity, physical properties, and overall function. This guide provides a comprehensive exploration of the principal synthetic strategies for constructing and functionalizing the pyridine ring, offering a critical analysis of both time-honored classical methods and the cutting-edge techniques that are shaping the future of heterocyclic chemistry.

Chapter 1: The Foundations of Pyridine Synthesis: Classical Cyclization Strategies

The traditional approaches to pyridine synthesis have long been the bedrock upon which medicinal chemists have built vast libraries of bioactive compounds. These methods, often characterized by their operational simplicity and reliance on readily available starting materials, remain indispensable tools in the synthetic chemist's arsenal.[3]

The Hantzsch Pyridine Synthesis: A Pillar of Multicomponent Reactions

Discovered by Arthur Rudolf Hantzsch in 1882, this multicomponent reaction is a testament to the elegance and efficiency of convergent synthesis.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine intermediate.[4][5] This intermediate is subsequently aromatized to yield the corresponding substituted pyridine.[6] The reaction is particularly well-suited for the preparation of symmetrically substituted pyridines and has found widespread application in the synthesis of calcium channel blockers like nifedipine.[4][7]

Causality in Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the groups at the 3- and 5-positions, as well as the 2- and 6-positions. The nitrogen source is incorporated into the ring. Modern iterations of this reaction focus on greener solvents and catalysts to improve yields and reduce environmental impact.[4][5]

Reaction Mechanism Workflow

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Biological Activities of Ethynylpyridine Scaffolds

Introduction: The Ethynylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a rigid, linear ethynyl group and a heteroaromatic pyridine ring creates the ethynylpyridine scaffold, a structure of growing importance in modern drug discovery. The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to improve water solubility and engage in hydrogen bonding as a bioisostere for a phenyl group.[1] The addition of the ethynyl moiety introduces structural rigidity and a unique electronic profile, allowing for precise vectoral orientation towards target biomolecules and participation in various non-covalent interactions. This combination of properties has established the ethynylpyridine framework as a "privileged scaffold," a molecular core that is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic activities.[2][3] This guide will provide an in-depth exploration of the key biological activities of ethynylpyridine derivatives, detailing their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Core Biological Activities and Mechanisms of Action

Ethynylpyridine derivatives exert their biological effects through a variety of mechanisms, primarily centered on enzyme inhibition and the modulation of critical cellular signaling pathways. Their versatility allows them to be tailored to fit the active sites of numerous enzymes or the binding pockets of various protein targets.

Enzyme Inhibition: A Dominant Mechanism

The structural and electronic characteristics of the ethynylpyridine scaffold make it an exceptional pharmacophore for designing potent and selective enzyme inhibitors.

-

Kinase Inhibition: A significant portion of research has focused on ethynylpyridine derivatives as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Ethynylpyridine-based compounds have been shown to target a range of kinases, including VEGFR-2, which is critical for angiogenesis, and PIM-1 kinase, an important target in oncology.[5][6][7] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the ethynyl group can probe deep into hydrophobic pockets within the kinase domain.

-

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine, offering symptomatic relief.[8] Several pyridine and ethynylpyridine derivatives have been designed as potent, dual-binding site inhibitors of cholinesterases, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes.[9][10] Some compounds exhibit inhibitory constants (Ki) in the nanomolar range.[9][11]

-

Other Enzyme Targets: The inhibitory activity of this scaffold extends to other important enzyme classes:

-

Carbonic Anhydrases (CAs): Specifically, isoforms like CA IX and XII are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Pyridine derivatives have been developed as selective inhibitors of these tumor-associated CAs.[4][5]

-

Dihydrofolate Reductase (DHFR): This enzyme is a validated target for antimalarial drugs. Ethynylpyridine analogues have shown the ability to inhibit parasite multiplication by interacting with the active site of DHFR.[12]

-

Phosphodiesterases (PDEs): PDE inhibitors can modulate intracellular signaling. Certain ethynylpyridine derivatives have been identified as potent inhibitors of PDE3, which has implications for both anticancer and cardiovascular applications.[7][13]

-

Modulation of Cellular Processes for Anticancer Effects

Beyond direct enzyme inhibition, ethynylpyridine scaffolds are integral to compounds that disrupt cancer cell proliferation through various mechanisms.

-

Induction of Apoptosis and Cell Cycle Arrest: A primary strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Certain pyridine derivatives have been shown to induce apoptosis by upregulating key signaling proteins like p53 and JNK.[14] This activation leads to cell cycle arrest, typically at the G2/M phase, preventing the cells from dividing and proliferating.[4][14]

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics are powerful anticancer agents. Novel trimethoxyphenyl pyridine derivatives have been designed to act as colchicine binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[15]

-

Inhibition of RNA Synthesis: Some ethynyl-containing nucleoside analogues, such as 3'-ethynyluridine, function as antimetabolites. After being phosphorylated within the cell, they can inhibit RNA polymerase, thereby halting RNA synthesis and exhibiting potent anti-tumor effects.[16]

Therapeutic Applications

The diverse mechanisms of action translate into significant potential across multiple therapeutic areas.

Anticancer Activity

This is the most extensively studied application for ethynylpyridine scaffolds. Their ability to target multiple cancer hallmarks—including uncontrolled proliferation, angiogenesis, and evasion of apoptosis—makes them highly valuable.[5][6] They have demonstrated cytotoxicity against a wide array of cancer cell lines.[4]

| Compound Class/Example | Cancer Cell Line(s) | Mechanism of Action | Reported IC50 | Reference |

| Pyridone Derivative (Compound 1) | HepG2 (Liver) | G2/M Arrest, Apoptosis (p53/JNK) | 4.5 µM | [14] |

| Iminodihydropyridine (Ii) | HT-29 (Colon) | Growth Inhibition | 3 µM | [7] |

| Pyridine-Thiazole Hybrid (3) | HL-60 (Leukemia) | Cytotoxicity | 0.57 µM | [17] |

| Trimethoxypyridine (VI) | HepG-2 (Liver) | Tubulin Inhibition | 3.25 µM | [15] |

| Pyridine-Urea Hybrids | MCF-7 (Breast) | Cytotoxicity | Lower than Doxorubicin | [5] |

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neurons.[18] Ethynylpyridine derivatives offer potential therapeutic avenues primarily through two routes:

-

Symptomatic Treatment: As discussed, AChE and BChE inhibitors can improve cognitive function in Alzheimer's disease.[9][10]

-

Disease Modification: Some compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's.[9] Others can activate the synthesis of heat shock proteins, which help protect neurons from the proteotoxic stress caused by toxic amyloid accumulation.[19]

Antimicrobial and Antiparasitic Activity

The scaffold is also effective against various pathogens.

-

Antimalarial: Pyridine derivatives have demonstrated potent in vivo activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum by inhibiting dihydrofolate reductase.[12][20]

-

Antibacterial & Antifungal: A broad range of pyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][21]

Experimental Protocols & Methodologies

To translate theoretical designs into tangible therapeutic leads, rigorous experimental validation is paramount. The following protocols represent standard methodologies for the synthesis and biological evaluation of ethynylpyridine derivatives.

Protocol 1: Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing ethynylpyridine scaffolds. It efficiently creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Objective: To synthesize a generic (phenylethynyl)pyridine derivative from a halopyridine and phenylacetylene.

Causality of Component Choices:

-

Catalyst System: A dual-catalyst system is employed. The Palladium catalyst (e.g., Pd(PPh₃)₄) is the primary actor in the catalytic cycle. The Copper(I) iodide (CuI) co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which speeds up the transmetalation step.

-

Base: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation and driving the reaction forward.

-

Solvent: An anhydrous, deoxygenated solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to prevent side reactions and ensure the stability of the catalysts, which are sensitive to oxygen.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the halopyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and the copper(I) iodide co-catalyst (CuI, 0.04 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed solvent (e.g., THF) via syringe.

-

Reagent Addition: Add the base (e.g., triethylamine, 2.0 eq.) to the stirring mixture. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ethynylpyridine derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental screening tool to determine the cytotoxic potential of a new compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial reductase enzymes—to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized ethynylpyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: p53 and JNK mediated apoptosis pathway induced by ethynylpyridine derivatives.

Experimental Workflow Diagram

Caption: Standard workflow for in vitro cytotoxicity screening using the MTT assay.

Future Perspectives and Conclusion

The ethynylpyridine scaffold is firmly established as a versatile and potent core in medicinal chemistry. The research landscape continues to evolve, with future efforts likely focused on several key areas. These include the development of highly selective inhibitors to minimize off-target effects and associated toxicity, the use of nanotechnology for targeted drug delivery, and the creation of multi-target compounds designed to address complex diseases like cancer and neurodegeneration through a single molecule.[5][6][22] Despite challenges such as optimizing solubility and managing potential toxicity, the proven track record and synthetic tractability of ethynylpyridine derivatives ensure they will remain a leading contender in the development of next-generation therapeutics.[5][6]

References

-

Tabata, S., Tanaka, M., Endo, Y., Obata, T., Matsuda, A., & Sasaki, T. (1997). Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells. Cancer Letters, 116(2), 225-231. [Link]

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Institutes of Health. [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

-

Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014). PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Institutes of Health. [Link]

-

Akhtar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

-

Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. (n.d.). National Institutes of Health. [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2024). International Journal on Science and Technology. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009). PubMed. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). DigitalNZ. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). National Institutes of Health. [Link]

-

Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (n.d.). MDPI. [Link]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. (2020). ResearchGate. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. [Link]

-

Recent updates in the treatment of neurodegenerative disorders using natural compounds. (2014). SciSpace. [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Publishing. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2020). ResearchGate. [Link]

-